molecular formula C17H22N2O3 B12994150 tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate

tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate

Cat. No.: B12994150
M. Wt: 302.37 g/mol
InChI Key: QPSXLZJMHUNBLB-UHFFFAOYSA-N
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Description

tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidine]-1’-carboxylate is a complex organic compound with the molecular formula C17H22N2O3 It is characterized by a spirocyclic structure, which includes a cyclopenta[c]pyridine core fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidine]-1’-carboxylate include:

Uniqueness

What sets tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4’-piperidine]-1’-carboxylate apart is its unique spirocyclic structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 5-oxospiro[7H-cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-8-5-17(6-9-19)10-12-11-18-7-4-13(12)14(17)20/h4,7,11H,5-6,8-10H2,1-3H3

InChI Key

QPSXLZJMHUNBLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CN=C3

Origin of Product

United States

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